molecular formula C11H16F3N3O5 B14600699 N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine CAS No. 59652-86-7

N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14600699
CAS No.: 59652-86-7
M. Wt: 327.26 g/mol
InChI Key: RIAVMIHMIHZIPO-ZLUOBGJFSA-N
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Description

N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine: is a trifluoroacetylated tripeptide composed of three alanine residues. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the peptide. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine typically involves the protection of the amino groups of the alanine residues followed by coupling reactions. The trifluoroacetyl group is introduced using trifluoroacetic anhydride. The general steps are as follows:

    Protection of Amino Groups: The amino groups of the alanine residues are protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

    Coupling Reactions: The protected alanine residues are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the peptide with trifluoroacetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine involves the interaction of the trifluoroacetyl group with biological molecules. The trifluoroacetyl group can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

59652-86-7

Molecular Formula

C11H16F3N3O5

Molecular Weight

327.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H16F3N3O5/c1-4(7(18)16-6(3)9(20)21)15-8(19)5(2)17-10(22)11(12,13)14/h4-6H,1-3H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t4-,5-,6-/m0/s1

InChI Key

RIAVMIHMIHZIPO-ZLUOBGJFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(F)(F)F

Origin of Product

United States

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